molecular formula C12H22O4 B14295837 3,6,11,14-Tetraoxahexadeca-1,15-diene CAS No. 114166-56-2

3,6,11,14-Tetraoxahexadeca-1,15-diene

Cat. No.: B14295837
CAS No.: 114166-56-2
M. Wt: 230.30 g/mol
InChI Key: ZRMXAFHOQIXYGS-UHFFFAOYSA-N
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Description

3,6,11,14-Tetraoxahexadeca-1,15-diene is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes multiple ether linkages and conjugated diene systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,11,14-Tetraoxahexadeca-1,15-diene typically involves the reaction of ethylene glycol derivatives with vinyl ethers under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,6,11,14-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium alkoxides (NaOR) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Ether derivatives with different alkyl groups.

Scientific Research Applications

3,6,11,14-Tetraoxahexadeca-1,15-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6,11,14-Tetraoxahexadeca-1,15-diene involves its interaction with various molecular targets. The conjugated diene system allows it to participate in electrophilic addition reactions, while the ether linkages provide sites for nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12-Tetraoxatetradeca-1,13-diene
  • 1,3-Butadiene
  • Isoprene

Uniqueness

3,6,11,14-Tetraoxahexadeca-1,15-diene is unique due to its extended ether linkages and conjugated diene system, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

114166-56-2

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

1,4-bis(2-ethenoxyethoxy)butane

InChI

InChI=1S/C12H22O4/c1-3-13-9-11-15-7-5-6-8-16-12-10-14-4-2/h3-4H,1-2,5-12H2

InChI Key

ZRMXAFHOQIXYGS-UHFFFAOYSA-N

Canonical SMILES

C=COCCOCCCCOCCOC=C

Origin of Product

United States

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